Tegafur-Uracil - 74578-38-4

Tegafur-Uracil

Catalog Number: EVT-433129
CAS Number: 74578-38-4
Molecular Formula: C12H13FN4O5
Molecular Weight: 312.25 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Tegafur-uracil is an anti-tumor compound containing tegafur (1-(2-tetrahydrofuryl)-5-fluorouracil) and uracil in a molar ratio of 1:4. It was developed as an anti-cancer therapy by Taiho Pharmaceutical Co Ltd. It is approved in different countries but it is not yet approved by the FDA, Health Canada or EMA.
Tegafur-Uracil is a formulated therapeutic oral agent consisting of a combination of the 5-fluorouracil (5-FU) congener prodrug tegafur (tetrahydrofuranyl-5-fluorouracil) and uracil (1:4). The high concentration of uracil reversibly inhibits the uracil-reducing enzyme dihydropyrimidine dehydrogenase (DPD), thereby inhibiting first-pass DPD-mediated hepatic metabolism of the uracil analogue 5-FU and permitting administration of 5-FU as the orally bioavailable prodrug tegafur. Tegafur is bioactivated to 5-FU by liver microsomal cytochrome P450 enzymes. 5-FU is subsequently converted into its active metabolites 5-fluoro-deoxyuridine-monophosphate (FdUMP) and 5-fluorouridine-triphosphate (FUTP) intracellularly; these metabolites inhibit the enzyme thymidylate synthase and intercalate into RNA, resulting in decreased thymidine synthesis, reduced DNA synthesis, disrupted RNA function, and tumor cell cytotoxicity.
Source and Classification

Tegafur-uracil is classified as an antineoplastic agent. It falls under the category of fluoropyrimidine analogs, which are widely utilized in cancer chemotherapy. The compound is marketed under various brand names, including Uftoral® and UFT, and is often administered in conjunction with leucovorin to enhance its effectiveness against tumors .

Synthesis Analysis

Methods and Technical Details

The synthesis of tegafur-uracil typically involves the coupling of tegafur with uracil. Various synthetic routes have been explored, but a common approach includes the reaction of uracil with a suitable derivative of tegafur under controlled conditions to ensure high yield and purity. The synthesis can be performed using standard organic chemistry techniques such as refluxing in a solvent or utilizing microwave-assisted methods for improved efficiency.

The reaction conditions often require careful monitoring of temperature and pH to optimize the yield. For instance, specific catalysts may be employed to facilitate the reaction between the two components, enhancing the formation of tegafur-uracil while minimizing side products .

Molecular Structure Analysis

Structure and Data

The molecular formula for tegafur-uracil is C12_{12}H13_{13}N3_{3}O4_{4}. Its structure consists of a pyrimidine ring from uracil fused with the side chain derived from tegafur. The compound's three-dimensional conformation plays a crucial role in its biological activity, particularly in its interaction with thymidylate synthase.

Molecular modeling studies can provide insights into its binding affinity and mechanism of action at the molecular level. Characterization techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are typically used to confirm the structure and purity of synthesized tegafur-uracil .

Chemical Reactions Analysis

Reactions and Technical Details

Tegafur-uracil undergoes several chemical reactions within biological systems. Upon administration, tegafur is metabolized into 5-fluorouracil, which then acts as an inhibitor of thymidylate synthase. This inhibition leads to a depletion of deoxythymidine triphosphate, ultimately disrupting DNA synthesis and inducing apoptosis in cancer cells.

Mechanism of Action

Process and Data

The mechanism of action for tegafur-uracil primarily involves two pathways:

  1. Inhibition of Thymidylate Synthase: 5-Fluorouracil competes with uridine triphosphate for binding at the active site of thymidylate synthase, preventing the conversion of deoxyuridine monophosphate to deoxythymidine monophosphate. This disruption halts DNA synthesis, leading to cell cycle arrest and apoptosis in tumor cells.
  2. Inhibition of Dihydropyrimidine Dehydrogenase: Uracil inhibits this enzyme, which normally degrades 5-FU. By preventing this degradation, uracil maintains higher levels of active 5-FU in circulation, enhancing its therapeutic effects .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Tegafur-uracil exhibits several notable physical properties:

  • Molecular Weight: Approximately 247.25 g/mol
  • Solubility: Soluble in water and organic solvents like methanol and ethanol.
  • Stability: Stability can vary based on pH and temperature; it is generally stable under acidic conditions but may degrade under alkaline conditions.

Chemical properties include its reactivity as a pro-drug that transforms into an active anticancer agent upon metabolic conversion. The compound's pharmacokinetics are influenced by factors such as absorption rates, distribution volume, metabolism (primarily hepatic), and excretion pathways .

Applications

Scientific Uses

Tegafur-uracil is primarily used in oncology for treating various cancers, particularly colorectal cancer. Clinical studies have demonstrated its effectiveness when used alone or in combination with other agents like leucovorin. It has shown promise not only in improving survival rates but also in enhancing quality of life for patients undergoing chemotherapy.

Additionally, research continues into optimizing dosing regimens to maximize efficacy while minimizing side effects. Ongoing studies aim to further elucidate its mechanisms and explore potential applications in other malignancies .

Introduction to Tegafur-Uracil as a Fluoropyrimidine Prodrug System

Tegafur-uracil (UFT) represents a sophisticated combinatorial chemotherapeutic approach designed to optimize the bioavailability and therapeutic efficacy of 5-fluorouracil (5-FU). This oral formulation combines tegafur, a prodrug of 5-FU, with uracil in a fixed 1:4 molar ratio—a configuration engineered to overcome the pharmacokinetic limitations of conventional 5-FU administration. The system leverages biochemical modulation principles, wherein uracil functions as a competitive inhibitor of dihydropyrimidine dehydrogenase (DPD), the primary catabolic enzyme responsible for 5-FU degradation. This strategic inhibition significantly extends the half-life and bioavailability of the active fluoropyrimidine metabolites within target tissues [2] [7]. Unlike intravenous 5-FU formulations that exhibit erratic absorption and extensive first-pass metabolism, UFT delivers sustained, predictable plasma concentrations of 5-FU through a carefully calibrated release mechanism [7] [10].

Historical Development and Rationale for Combinatorial Design

The development of UFT emerged from systematic efforts to address the pharmacokinetic challenges of oral 5-FU administration. Early investigations during the 1970s revealed that 5-FU itself suffered from poor oral bioavailability (approximately 28-50%) due to extensive and variable first-pass metabolism mediated primarily by hepatic and intestinal DPD [3] [8]. This limitation prompted the exploration of prodrug strategies, with tegafur (1-(2-tetrahydrofuryl)-5-fluorouracil) identified as a promising candidate due to its near-complete absorption (>90%) following oral administration [7]. However, early clinical evaluation of tegafur monotherapy demonstrated insufficient conversion to 5-FU and suboptimal therapeutic outcomes.

Table 1: Key Milestones in Tegafur-Uracil Development

Time PeriodDevelopment PhaseCritical FindingReference
1970sProdrug IdentificationTegafur demonstrated near-complete oral absorption but insufficient 5-FU conversion [8]
Early 1980sCombination Ratio Optimization1:4 molar ratio (tegafur:uracil) maximized tumor 5-FU concentrations in preclinical models [7] [10]
Mid 1980sMechanism ElucidationUracil competitively inhibits DPD, reducing 5-FU catabolism to inactive metabolites [2] [10]
1984Clinical ImplementationFirst approval in Japan for multiple gastrointestinal malignancies [8]

Japanese researchers at Taiho Pharmaceutical pioneered the combinatorial approach by co-administering uracil with tegafur, based on the discovery that uracil—a natural substrate for DPD—could competitively inhibit 5-FU catabolism [7] [10]. Through meticulous preclinical pharmacokinetic studies, the 1:4 molar ratio was established as optimal for maintaining therapeutic 5-FU concentrations. This ratio was found to sustain plasma tegafur concentrations >1000 ng/mL throughout an 8-hour dosing interval, while uracil concentrations peaked rapidly to inhibit DPD before declining [7]. The combinatorial formulation demonstrated distinct pharmacokinetic advantages over tegafur alone: peak plasma concentrations of 5-FU increased 2-3 fold, and the elimination half-life extended significantly due to reduced hepatic clearance [7] [10]. Importantly, tumor tissue concentrations of 5-FU in animal models were 2-5 times higher than those achieved with tegafur monotherapy, establishing the foundation for clinical translation [10].

The molecular rationale for this combinatorial design extends beyond DPD inhibition. Tegafur undergoes biotransformation primarily via hepatic cytochrome P450 2A6 (CYP2A6), generating 5-FU through oxidative cleavage [7]. Concurrent uracil administration creates a pharmacological environment where newly formed 5-FU is protected from rapid enzymatic degradation, allowing for prolonged exposure to target tissues. This results in a pharmacokinetic profile resembling continuous infusion 5-FU—known for superior efficacy compared to bolus administration—while maintaining the convenience of oral delivery [1] [10].

Role of Uracil in Modulating 5-Fluorouracil Bioavailability

Uracil serves as the cornerstone of UFT's pharmacological efficacy through its targeted inhibition of dihydropyrimidine dehydrogenase (DPD), the initial and rate-limiting enzyme in 5-FU catabolism. DPD catalyzes the reduction of 5-FU to dihydro-5-fluorouracil (DHFU), initiating a metabolic cascade that ultimately yields inactive metabolites such as α-fluoro-β-alanine (FBAL) [3] [9]. As a structural analog of 5-FU, uracil functions as a competitive antagonist at the DPD active site, with an inhibition constant (Ki) favoring uracil binding over 5-FU [7] [10]. This biochemical interference elevates plasma 5-FU concentrations by reducing the fractional catabolic rate.

Table 2: Pharmacokinetic Parameters of UFT Components

ParameterTegafurUracil5-FU (after UFT)
Oral Bioavailability>90%Not fully quantified122% ± 40% relative to IV 5-FU [3]
Time to Peak (Tmax)1-2 hours1-2 hours30-60 minutes
Volume of Distribution59 L474 LSimilar to IV 5-FU
Protein Binding52%Negligible8-12%
Elimination Half-life~11 hours20-40 minutes4.5 ± 1.6 hours
Primary Metabolic PathwayCYP2A6 to 5-FUDihydropyrimidinaseDPD-dependent (inhibited)
Renal Excretion<20% unchangedExtensive<20% unchanged

Pharmacokinetic studies in humans have quantified the bioavailability enhancement achieved through this mechanism. When administered as UFT, the absolute bioavailability of 5-FU reaches 122% ± 40% relative to intravenous 5-FU administration, reflecting both efficient tegafur conversion and effective blockade of 5-FU degradation [3]. The systemic clearance of 5-FU decreases from >2000 mL/min/m² (after IV administration) to 57.6 ± 16.4 mL/min/m² after UFT administration, demonstrating profound inhibition of the catabolic pathway [3] [7]. Importantly, uracil's distribution volume (474 L) significantly exceeds that of tegafur (59 L), facilitating widespread DPD inhibition beyond the hepatic compartment [7].

The biochemical interplay between uracil and 5-FU catabolism yields several clinically relevant consequences:

  • Extended Exposure Time: Plasma 5-FU concentrations remain detectable throughout the 8-hour dosing interval, contrasting with the rapid clearance (t½ = 8-20 minutes) of IV 5-FU [7] [10]
  • Linear Pharmacokinetics: Dose-proportional increases in 5-FU exposure are observed within therapeutic ranges [3]
  • Reduced Metabolite Accumulation: Formation of potentially neurotoxic catabolites (FBAL) is minimized [7]
  • Predictable Interpatient Variability: Reduced impact of DPD polymorphism compared to IV 5-FU [10]

Table 3: Comparison of Fluoropyrimidine Prodrug Strategies

CharacteristicTegafur-Uracil (UFT)CapecitabineS-1
ProdrugTegafurCapecitabineTegafur
Bioavailability EnhancerUracil (DPD inhibitor)NoneGimeracil (CDHP) (DPD inhibitor)
Molar Ratio1:4 (tegafur:uracil)N/A1:0.4 (tegafur:CDHP)
Additional ComponentsNoneNoneOteracil potassium (inhibits orotate phosphoribosyltransferase)
5-FU Conversion SitePrimarily liverTumor tissues (via thymidine phosphorylase)Systemic
Key Metabolic EnzymesCYP2A6Carboxylesterase, cytidine deaminase, thymidine phosphorylaseCYP2A6
DPD Inhibition MechanismCompetitiveNoneCompetitive
Tumor SelectivityPharmacokineticEnzyme-dependentPharmacokinetic

Beyond its pharmacokinetic role, uracil may contribute to UFT's anticancer effects through direct biochemical interactions. In vitro studies suggest uracil enhances the incorporation of 5-FU metabolites into RNA by competing with endogenous uridine pools [10]. Additionally, tetrahydrofuran metabolites derived from tegafur have demonstrated antiangiogenic properties in preclinical models, potentially augmenting the direct cytotoxic effects of 5-FU [8] [10]. This multifaceted modulation exemplifies how strategic combinatorial design can optimize the therapeutic potential of established antineoplastic agents through targeted manipulation of their metabolic fate.

The UFT system represents a paradigm for rational prodrug development, demonstrating how detailed understanding of enzymatic pathways and strategic inhibitor co-administration can overcome pharmacological barriers. By precisely controlling the metabolic fate of an active drug through combinatorial chemistry, UFT achieves therapeutic 5-FU exposure profiles that were previously attainable only through cumbersome continuous intravenous infusion regimens [1] [3] [10]. This biochemical optimization strategy has paved the way for subsequent generations of oral fluoropyrimidines, establishing a cornerstone for oral chemotherapy regimens in oncology.

Properties

CAS Number

74578-38-4

Product Name

Tegafur-Uracil

IUPAC Name

5-fluoro-1-(oxolan-2-yl)pyrimidine-2,4-dione;1H-pyrimidine-2,4-dione

Molecular Formula

C12H13FN4O5

Molecular Weight

312.25 g/mol

InChI

InChI=1S/C8H9FN2O3.C4H4N2O2/c9-5-4-11(6-2-1-3-14-6)8(13)10-7(5)12;7-3-1-2-5-4(8)6-3/h4,6H,1-3H2,(H,10,12,13);1-2H,(H2,5,6,7,8)

InChI Key

DHMYGZIEILLVNR-UHFFFAOYSA-N

SMILES

C1CC(OC1)N2C=C(C(=O)NC2=O)F.C1=CNC(=O)NC1=O

Synonyms

ORZEL drug
UFT(R) drug
UFTR drug

Canonical SMILES

C1CC(OC1)N2C=C(C(=O)NC2=O)F.C1=CNC(=O)NC1=O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.